N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
CAS No.:
Cat. No.: VC15887925
Molecular Formula: C23H23N3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
| Standard InChI | InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17- |
| Standard InChI Key | IPCPWEQNRXADBE-ULJHMMPZSA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Introduction
Chemical Identification and Structural Elucidation
N-Ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline (CAS 119017-10-6) is a carbazole-based Schiff base with the molecular formula C₂₄H₂₄N₃ and a molecular weight of 354.47 g/mol. Its IUPAC name systematically describes the core structure: a 9-ethylcarbazole scaffold substituted at the 3-position with a methylideneamino (–N=CH–) group, which is further linked to an N-ethylaniline moiety. The (Z) configuration indicates the spatial arrangement of the imine bond, distinguishing it from the (E) isomer commonly observed in related compounds .
Crystallographic and Stereochemical Features
While direct crystallographic data for this compound remains unpublished, analogous structures such as N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline (Fig. 1a) reveal planar carbazole systems with bond lengths of 1.34–1.42 Å for the imine linkage . The (Z) configuration in the target compound likely induces steric interactions between the ethyl group on the aniline nitrogen and the carbazole ring, influencing packing efficiency. In related Schiff bases, C–H⋯π interactions between aromatic protons and carbazole rings stabilize crystal lattices , a feature expected to persist in this derivative.
Table 1: Key Identifiers of N-Ethyl-N-[(Z)-(9-Ethylcarbazol-3-yl)methylideneamino]aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₄N₃ | |
| Molecular Weight | 354.47 g/mol | |
| CAS Registry Number | 119017-10-6 | |
| Configuration | (Z) | |
| Synthetic Yield (Typical) | 60–75% (estimated from ) | – |
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via a condensation reaction between 9-ethylcarbazole-3-carbaldehyde and N-ethylaniline under acidic or thermal conditions, following protocols established for analogous Schiff bases . In a representative procedure:
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9-Ethylcarbazole-3-carbaldehyde (1.0 equiv) and N-ethylaniline (1.2 equiv) are refluxed in ethanol for 2–4 hours .
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The reaction progress is monitored by TLC or HPLC until aldehyde consumption.
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The product is crystallized via slow evaporation from tetrahydrofuran (THF), yielding yellow crystals .
Optimization Considerations
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Solvent Choice: Ethanol balances reactivity and solubility, while THF enhances crystal quality .
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Catalysis: Acetic acid (5 mol%) accelerates imine formation by protonating the aldehyde carbonyl .
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Stereoselectivity: The (Z) isomer predominates under kinetic control, though isomerization may occur at elevated temperatures .
Spectroscopic Characterization
While explicit spectral data for this compound is limited, inferences from related structures include:
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¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), imine proton (δ 8.4–8.6 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for N–CH₂) .
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IR Spectroscopy: Stretching vibrations for C=N (1620–1640 cm⁻¹), C–H aromatic (3050–3100 cm⁻¹) .
Physicochemical Properties and Stability
Thermal Behavior
The compound exhibits a melting point >400 K, consistent with carbazole derivatives’ high thermal stability . Thermogravimetric analysis (TGA) of analogous Schiff bases shows decomposition onset at 470–500 K, suggesting comparable robustness .
Solubility and Reactivity
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